molecular formula C9H11BrO2 B1279801 1-Bromo-2-((methoxymethoxy)methyl)benzene CAS No. 94236-21-2

1-Bromo-2-((methoxymethoxy)methyl)benzene

Cat. No.: B1279801
CAS No.: 94236-21-2
M. Wt: 231.09 g/mol
InChI Key: DIZPEZNNOODNQE-UHFFFAOYSA-N
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Description

1-Bromo-2-((methoxymethoxy)methyl)benzene is an organic compound with the molecular formula C9H11BrO2. It is a derivative of benzene, where a bromine atom is substituted at the first position and a ((methoxymethoxy)methyl) group is substituted at the second position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-((methoxymethoxy)methyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-((methoxymethoxy)methyl)benzene. The reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents in the presence of a catalyst such as iron (Fe) or a radical initiator like azobisisobutyronitrile (AIBN).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-((methoxymethoxy)methyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

    Oxidation: The ((methoxymethoxy)methyl) group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove the bromine atom or to convert the ((methoxymethoxy)methyl) group to a simpler alkyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone at elevated temperatures.

    Oxidation: Conducted in aqueous or organic solvents under acidic or basic conditions, depending on the oxidizing agent used.

    Reduction: Performed in anhydrous conditions to prevent the decomposition of reducing agents.

Major Products:

    Nucleophilic Substitution: Products include 2-((methoxymethoxy)methyl)phenol, 2-((methoxymethoxy)methyl)aniline, etc.

    Oxidation: Products include 2-((methoxymethoxy)methyl)benzaldehyde, 2-((methoxymethoxy)methyl)benzoic acid.

    Reduction: Products include 2-((methoxymethoxy)methyl)benzene.

Scientific Research Applications

1-Bromo-2-((methoxymethoxy)methyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving brominated compounds.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the manufacture of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Bromo-2-((methoxymethoxy)methyl)benzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the ((methoxymethoxy)methyl) group can undergo nucleophilic attack. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, thereby altering the chemical and physical properties of the compound.

Comparison with Similar Compounds

    1-Bromo-2-methoxybenzene: Similar structure but lacks the ((methoxymethoxy)methyl) group.

    2-Bromoanisole: Contains a bromine atom and a methoxy group on the benzene ring.

    1-Bromo-2-methylbenzene: Has a bromine atom and a methyl group on the benzene ring.

Uniqueness: 1-Bromo-2-((methoxymethoxy)methyl)benzene is unique due to the presence of the ((methoxymethoxy)methyl) group, which imparts distinct reactivity and properties compared to its analogs. This group can participate in various chemical transformations, making the compound versatile for synthetic applications.

Properties

IUPAC Name

1-bromo-2-(methoxymethoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-11-7-12-6-8-4-2-3-5-9(8)10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZPEZNNOODNQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOCC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30474356
Record name 1-Bromo-2-((methoxymethoxy)methyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94236-21-2
Record name 1-Bromo-2-((methoxymethoxy)methyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound was made from 2-bromobenzylalcohol in the same manner as compound 5b and used for the next step without purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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